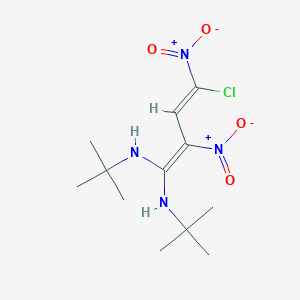
N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide, also known as DIPPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. DIPPA belongs to the class of compounds known as piperidinedicarboxamides, which have been found to have a range of biological activities.
作用機序
The mechanism of action of N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide is not fully understood, but it is thought to act as a sigma receptor agonist. Sigma-1 receptors are known to have a range of effects on cellular function, including modulating calcium signaling and regulating the activity of ion channels. By selectively binding to sigma-1 receptors, this compound may be able to modulate these cellular processes and produce a range of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can modulate calcium signaling and inhibit the activity of certain ion channels. In vivo studies have suggested that this compound may have neuroprotective effects and may be able to reduce inflammation in the brain. This compound has also been found to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the primary advantages of using N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide in lab experiments is its selectivity for sigma-1 receptors. This allows researchers to study the function of these receptors without the confounding effects of other receptor types. However, one limitation of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound's neuroprotective effects and ability to reduce inflammation in the brain make it a promising candidate for further study in this area. Another potential future direction is the development of more soluble analogs of this compound, which would make it easier to use in a wider range of experimental setups. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular function.
合成法
N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide can be synthesized using a multistep process that involves the reaction of 2-isopropylphenylmagnesium bromide with diethyl 1,4-piperidinedicarboxylate, followed by acid hydrolysis and subsequent reductive amination. The yield of this synthesis method is typically high, making it a reliable way to obtain this compound for research purposes.
科学的研究の応用
N~1~,N~1~-diethyl-N~4~-(2-isopropylphenyl)-1,4-piperidinedicarboxamide has been found to have a range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of sigma receptors. Sigma receptors are a type of receptor found in the central nervous system that have been implicated in a range of physiological processes, including pain perception, addiction, and mood regulation. This compound has been found to bind selectively to sigma-1 receptors, making it a valuable tool for studying the function of these receptors.
特性
IUPAC Name |
1-N,1-N-diethyl-4-N-(2-propan-2-ylphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-5-22(6-2)20(25)23-13-11-16(12-14-23)19(24)21-18-10-8-7-9-17(18)15(3)4/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWQRLPSVJGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356637.png)

![3,4,5,7,8,9,10,11-octahydrocyclohepta[4,5]thieno[3,2-b]azepin-2(1H)-one](/img/structure/B5356653.png)
![2-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazole](/img/structure/B5356663.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356669.png)
![N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5356673.png)
![(3aS*,6aS*)-2-(cyclopropylmethyl)-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5356684.png)
![2-cyclopropyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5356695.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5356698.png)
![N-benzyl-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5356703.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5356708.png)

